1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid
Description
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a hydrazinecarboxylic acid derivative featuring two distinct substituents: a tert-butyl group at position 1 and a tetrahydrofuran-2-ylmethyl (THF-methyl) group at position 2. This compound combines the steric bulk of the tert-butyl moiety with the oxygen-containing heterocyclic structure of THF, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl-(oxolan-2-ylmethylamino)carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(13)14)11-7-8-5-4-6-15-8/h8,11H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
VDTBSVZXZDMHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)O)NCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine Intermediate Formation
- The initial step involves the reaction of tert-butyl hydrazine with a suitable carbonyl compound (aldehyde or ketone) to form a hydrazone or hydrazine intermediate.
- This reaction is typically conducted under mild conditions, often in an alcoholic solvent such as isopropanol, to facilitate solubility and reaction kinetics.
- For example, di-tert-butyl dicarbonate can be used to protect hydrazine derivatives, as demonstrated in related hydrazinecarboxylate syntheses, where N-methylhydrazine reacts with di-tert-butyl dicarbonate in isopropanol at room temperature for extended periods (e.g., 16 hours) to yield protected hydrazine intermediates with good yields (~60%).
Coupling with Tetrahydrofuran-2-ylmethyl Moiety
- The hydrazine intermediate is then reacted with a tetrahydrofuran-2-carboxylic acid derivative or a suitable activated form (e.g., ester or halide) to introduce the tetrahydrofuran-2-ylmethyl group.
- This step can be catalyzed under acidic or basic conditions, depending on the reactivity of the intermediates.
- Acidic conditions may involve protonation to activate the carbonyl for nucleophilic attack, while basic conditions (e.g., sodium hydroxide or potassium carbonate) can deprotonate the hydrazine nitrogen to enhance nucleophilicity.
- Industrially, such coupling reactions are optimized to minimize solvent use and reaction temperature, improving scalability and environmental impact.
Final Functionalization and Purification
- After coupling, the compound is often subjected to purification steps such as crystallization or chromatography to isolate the pure this compound.
- Purification may involve solvent washes, activated charcoal treatment, or recrystallization from solvents like toluene or methanol at controlled temperatures (40–70 °C) to remove impurities and achieve high purity.
- Industrial processes may also employ continuous flow reactors and catalytic systems to enhance yield and reproducibility.
Comparative Data Table of Key Reaction Parameters
Research Findings and Industrial Considerations
- The preparation methods emphasize mild reaction conditions to preserve the sensitive hydrazinecarboxylic acid moiety and the tetrahydrofuran ring.
- Protection strategies, such as using di-tert-butyl dicarbonate, help stabilize intermediates and improve yields.
- Industrial processes focus on reducing solvent volumes and reaction temperatures to enhance sustainability and cost-effectiveness.
- Purification techniques are critical to remove side products and achieve pharmaceutical-grade purity, often involving solvent washes and activated charcoal treatment.
- Continuous flow chemistry and catalytic improvements are areas of ongoing research to further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects.
Comparison with Similar Compounds
Structural Analogues of Hydrazinecarboxylic Acid Esters
Hydrazinecarboxylic acid esters are a versatile class of compounds with varied biological activities. The substituents on the hydrazine backbone critically determine their properties:
Table 1: Comparison of Hydrazinecarboxylic Acid Derivatives
*Estimated based on substituent contributions (tert-butyl: C4H9, THF-methyl: C5H9O).
Key Observations:
- tert-Butyl Group : Enhances metabolic stability due to steric hindrance but reduces water solubility. This is consistent across analogs like the phenyl-substituted derivative () and cyclopentyl-phenyl analog () .
- suggests that THF-containing compounds (e.g., tetrahydrofurfuryl acrylate) share metabolic pathways involving tetrahydrofurfuryl alcohol, which may imply similar detoxification or toxicity profiles .
- Aromatic vs. Heterocyclic Substituents : Phenyl or pyridinyl groups () enhance π-π interactions with biological targets, often correlating with antimicrobial or anticancer activity. In contrast, the THF-methyl group may favor hydrogen bonding due to its ether oxygen .
Role of Tetrahydrofuran (THF) Derivatives
THF-containing compounds are widely studied for their metabolic and toxicological profiles:
- Tetrahydrofurfuryl Acrylate (): Metabolizes to tetrahydrofurfuryl alcohol (THFA), a common metabolite with low acute toxicity. This suggests that the THF-methyl group in the target compound may undergo similar hydrolysis, reducing bioaccumulation risks .
- 1-(Tetrahydrofuran-2-ylmethyl)pyrrole-2-carbaldehyde (): Demonstrates the use of THF-methyl groups in enhancing bioavailability for heterocyclic drug candidates. The oxygen atom in THF may improve membrane permeability compared to purely hydrophobic substituents .
Physicochemical Properties
- Solubility : THF-methyl and tert-butyl groups create a balance between hydrophilicity and lipophilicity. For instance, THF derivatives in have moderate water solubility (~100–500 mg/L), whereas tert-butyl analogs () are less soluble (<50 mg/L) .
- Stability : tert-Butyl esters resist hydrolysis under physiological conditions, making them suitable for prolonged activity. In contrast, methyl esters () are more labile .
Biological Activity
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
The compound is characterized by a hydrazinecarboxylic acid structure with a tert-butyl group and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions, including the formation of the hydrazine derivative followed by carboxylation and alkylation processes.
Synthetic Route
- Hydrazine Formation : The initial step involves reacting a suitable hydrazine precursor with a carbonyl compound.
- Tetrahydrofuran Introduction : A tetrahydrofuran derivative is introduced through an alkylation reaction.
- Carboxylic Acid Formation : Finally, the carboxylic acid functionality is added through standard carboxylation techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacterial strains, including drug-resistant variants. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.06 mg/mL against certain pathogens .
| Pathogen | MIC (mg/mL) |
|---|---|
| Acinetobacter baumannii | 0.12 |
| Pseudomonas aeruginosa | 0.15 |
| Methicillin-resistant Staphylococcus aureus | 0.10 |
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazine derivatives has been documented in various studies. For example, compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antitumor Activity
Recent investigations into the antitumor properties of related compounds indicate promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazine derivatives against clinical isolates of bacteria. The results showed that specific derivatives had potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of hydrazine derivatives in animal models of inflammation. The findings revealed significant reductions in swelling and pain responses when treated with these compounds, supporting their use in inflammatory conditions .
- Antitumor Activity : A comprehensive study assessed the cytotoxic effects of hydrazine derivatives on various cancer cell lines. Results indicated that certain compounds could significantly inhibit tumor growth and promote apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid?
- Methodology :
- Step 1 : Start with tert-butyl hydrazine derivatives (e.g., tert-butyl carbamate) to introduce the hydrazine backbone. Use coupling agents like DCC or EDC for carboxylation.
- Step 2 : Functionalize the tetrahydrofuran (THF) ring via alkylation or Mitsunobu reactions to attach the THF-methyl group.
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using NMR (¹H/¹³C) and mass spectrometry.
- Key Reference : Similar tert-butyl hydrazine syntheses involve carbamate protection and THF-ring alkylation strategies .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Analytical Techniques :
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
- X-ray crystallography for absolute configuration determination (e.g., tert-butyl derivatives in Acta Crystallographica reports ).
- FTIR to confirm hydrazine-carboxylic acid functional groups (N-H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹).
- USP Standards : Follow Pharmacopeial Forum guidelines for carboxylic acid derivatives, including melting point and solubility tests .
Q. What are the key spectroscopic markers in NMR for confirming the structure?
- Methodology :
- ¹H NMR :
- tert-butyl protons as a singlet at δ 1.2–1.4 ppm.
- THF ring protons (δ 1.6–2.2 ppm for methylene groups, δ 3.5–4.0 ppm for methine adjacent to oxygen).
- ¹³C NMR :
- Carboxylic acid carbon at δ ~170 ppm.
- tert-butyl quaternary carbon at δ ~80 ppm.
- Reference : Structural analogs in crystallographic data highlight these diagnostic peaks .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during synthesis?
- Methodology :
- Optimization :
- Screen solvents (e.g., THF vs. DMF) to improve hydrazine-carboxylic acid coupling efficiency.
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps (e.g., tert-butyl deprotection).
- Case Study : Controlled copolymerization methods (e.g., adjusting monomer ratios in P(CMDA-DMDAAC)s) demonstrate how reaction conditions impact yields .
Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?
- Methodology :
- Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.
- tert-butyl groups reduce hydrolysis rates due to steric hindrance, as observed in carbamate analogs .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for tert-butyl-protected compounds).
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution :
- Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution for enantiomer separation.
- Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during THF-methyl group formation.
- Case Study : Complex tert-butyl carbamates require stringent control of reaction stoichiometry to avoid racemization, as seen in multi-step syntheses of pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
